1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid
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Overview
Description
The compound “1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid” is a complex organic molecule that contains an indole ring, a carboxylic acid group, and a 2-chlorobenzyl group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The 2-chlorobenzyl group consists of a benzene ring with a chlorine atom and a methyl group attached to adjacent carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the carboxylic acid group, and the 2-chlorobenzyl group . The exact arrangement of these groups within the molecule would depend on the specific synthesis process used .Chemical Reactions Analysis
This compound, like other indole derivatives, might undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters . The chlorine atom in the 2-chlorobenzyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the chlorine atom could make it more reactive .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including compounds with the indole-5-carboxylic acid scaffold, have demonstrated significant antimicrobial properties. These derivatives exhibit inhibitory effects against bacteria, fungi, and viruses. Researchers have explored their potential as novel antibiotics and antifungal agents .
Kinase Inhibition
Interestingly, 5H-pyrrolo[2,3-b]pyrazine derivatives—related to our compound—have demonstrated kinase inhibitory activity. Kinases play essential roles in cell signaling, and inhibiting specific kinases can be therapeutically relevant in cancer, inflammation, and other diseases.
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]indole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-14-4-2-1-3-13(14)10-18-8-7-11-9-12(16(19)20)5-6-15(11)18/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFBDJYWQDOOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid |
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